Tris(dimethylamino)silane (TDMAS, CAS 15112-89-7) is a halogen-free aminosilane precursor engineered for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of silicon dioxide (SiO2) and silicon nitride (SiN) films. Characterized by a boiling point of 142 °C and a vapor pressure of approximately 15 Torr at 20 °C, TDMAS is a room-temperature liquid that facilitates reliable bubbler delivery without aggressive line heating . In industrial procurement, TDMAS is prioritized for its specific structural balance—three dimethylamino ligands and one reactive silicon-hydrogen (Si-H) bond—which drives low-temperature deposition (150–400 °C) with oxidants like ozone or hydrogen peroxide. This makes it a highly reactive, corrosion-free alternative to legacy chlorosilanes and alkoxysilanes in semiconductor manufacturing.
Substituting TDMAS with generic alkoxysilanes (like TEOS) or fully substituted aminosilanes (like TKDMAS) compromises process efficiency and thermal budgets. TEOS possesses stable ethoxy ligands that require excessively high temperatures (>600 °C) or complex plasma assistance to achieve acceptable growth rates, risking damage to temperature-sensitive substrates [1]. Conversely, while fully substituted aminosilanes like TKDMAS share the halogen-free advantage, their excessive steric hindrance restricts surface adsorption, leading to lower growth per cycle (GPC) and incomplete surface saturation. Furthermore, reverting to traditional chlorosilanes introduces corrosive HCl byproducts that degrade reactor components. TDMAS specifically solves these issues by combining low steric bulk, high volatility, and halogen-free chemistry, making it non-substitutable for low-temperature, high-conformality dielectric deposition.
In comparative ALD studies evaluating various aminosilanes, TDMAS demonstrates higher surface reactivity compared to fully substituted analogs like Tetrakis(dimethylamino)silane (TKDMAS). The replacement of one bulky dimethylamino group with a small hydrogen atom (Si-H bond) reduces steric hindrance at the silicon center [1]. This allows TDMAS to achieve higher packing density on hydroxylated surfaces, resulting in an efficient ALD growth rate of 0.8 to 1.8 Å/cycle (depending on temperature) when paired with H2O2 [1].
| Evidence Dimension | Precursor Steric Hindrance and Reactivity |
| Target Compound Data | TDMAS: Reduced steric bulk (3 amido ligands), high surface saturation efficiency. |
| Comparator Or Baseline | TKDMAS: High steric bulk (4 amido ligands), lower surface saturation efficiency. |
| Quantified Difference | TDMAS provides significantly higher surface coverage and reactivity due to the substitution of one amido group with a hydrogen atom. |
| Conditions | SiO2 ALD survey using H2O/H2O2/Ozone oxidants. |
Lower steric hindrance directly translates to faster cycle times and higher growth per cycle (GPC), maximizing throughput in high-volume manufacturing.
Traditional SiO2 deposition relies heavily on Tetraethoxysilane (TEOS), which possesses highly stable ethoxy ligands that require extreme temperatures (>600 °C) to decompose thermally. TDMAS features reactive dimethylamino ligands that readily undergo ligand exchange with oxidants like ozone or hydrogen peroxide at much lower temperatures [1]. Studies confirm that TDMAS enables saturated ALD growth of high-quality SiO2 films at temperatures as low as 150 °C to 300 °C, drastically reducing the thermal budget [1].
| Evidence Dimension | Minimum Effective Deposition Temperature |
| Target Compound Data | TDMAS: 150 °C – 300 °C (with Ozone/H2O2) |
| Comparator Or Baseline | TEOS: >600 °C (Thermal CVD/ALD without catalyst) |
| Quantified Difference | TDMAS lowers the required thermal budget by over 300 °C compared to baseline thermal TEOS processes. |
| Conditions | Thermal ALD of SiO2 on silicon substrates. |
Enables the deposition of high-quality conformal dielectrics on temperature-sensitive substrates, such as flexible polymers or advanced logic architectures, without thermal degradation.
For consistent ALD/CVD processes, a precursor must maintain a high enough vapor pressure to ensure adequate mass transport to the reaction chamber. TDMAS exhibits a boiling point of 142 °C and a robust vapor pressure of approximately 15 Torr at room temperature . In contrast, TKDMAS has a significantly higher boiling point of ~189 °C, requiring heated bubblers and delivery lines to prevent condensation and achieve comparable vapor flux.
| Evidence Dimension | Boiling Point and Volatility |
| Target Compound Data | TDMAS: Boiling point 142 °C; Vapor pressure ~15 Torr at 20 °C |
| Comparator Or Baseline | TKDMAS: Boiling point ~189 °C |
| Quantified Difference | TDMAS boils ~47 °C lower, providing substantially higher vapor pressure at ambient or mildly elevated temperatures. |
| Conditions | Standard precursor bubbler delivery systems. |
High volatility simplifies tool integration, reduces the energy costs of line heating, and prevents precursor condensation defects in the deposition chamber.
Legacy silicon precursors such as Dichlorosilane (DCS) generate hydrogen chloride (HCl) as a reaction byproduct, which can etch sensitive metal underlayers and degrade reactor exhaust systems over time. TDMAS is entirely halogen-free; its primary reaction byproducts are volatile, non-corrosive amines . This fundamental chemical difference eliminates halide-induced corrosion pathways during the deposition of SiO2 or SiN films .
| Evidence Dimension | Corrosive Byproduct Generation |
| Target Compound Data | TDMAS: 0% halogen content; produces non-corrosive amine byproducts. |
| Comparator Or Baseline | DCS / SiCl4: Generates corrosive HCl gas during deposition. |
| Quantified Difference | Complete elimination of HCl generation, preventing halide-induced etching and reactor degradation. |
| Conditions | ALD/CVD film growth on metal-patterned substrates. |
Eliminating corrosive byproducts extends the lifespan of expensive ALD reactor components and protects sensitive metal electrodes from yield-killing etch defects.
Leveraging its 150–300 °C deposition window, TDMAS is utilized for depositing highly conformal SiO2 insulating layers in advanced semiconductor nodes where strict thermal budgets must be maintained to protect underlying device structures[1].
Due to its low steric hindrance and surface reactivity, TDMAS is suited for fabricating uniform, broadband antireflective SiO2 multilayers on complex optical lenses or nanostructured photonic devices[2].
Because TDMAS produces non-corrosive amine byproducts instead of HCl, it is an effective precursor for depositing protective dielectric passivation layers directly onto sensitive metal layers in memory devices without causing pitting or etching [1].
Flammable;Corrosive;Acute Toxic;Irritant